Elevated Computed Lipophilicity Versus the Non‑Chlorinated 4‑Pyridyl Analog
The target compound exhibits a computed XLogP3 of 3, whereas the chlorine‑free 4‑pyridyl analog (1,1,1,3,3,3‑hexafluoro‑2‑(pyridin‑4‑yl)propan‑2‑ol) registers an XLogP3 of 2 [1][2]. This one‑unit increase in predicted logP is attributable to the chlorine substituent and is expected to enhance passive membrane permeability and hydrophobic binding interactions.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3 |
| Comparator Or Baseline | 1,1,1,3,3,3‑Hexafluoro‑2‑(pyridin‑4‑yl)propan‑2‑ol (CAS 1288988‑74‑8): XLogP3 = 2 |
| Quantified Difference | Δ XLogP3 = +1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A logP increase of one unit can translate into a ~10‑fold improvement in membrane partitioning, making the chlorinated compound a better candidate when passive permeability needs to be dialled up without introducing additional rotatable bonds or hydrogen‑bond donors [1].
- [1] PubChem Compound Summary CID 88996375; computed property XLogP3-AA = 3. View Source
- [2] PubChem Compound Summary CID 57644085; computed property XLogP3-AA = 2. View Source
